2-Oxa-5-azabicyclo[2.2.1]heptan-6-one
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-6-one is a bicyclic compound featuring an oxygen and nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic framework.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex molecules.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic framework but lacks the ketone functional group.
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate: This derivative includes an oxalate group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure, along with the presence of a ketone functional group. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5-4-1-3(6-5)2-8-4/h3-4H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPGRXBBBJGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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